2-(1-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride
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Overview
Description
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and act as a ligand in enzyme active sites, influencing enzyme activity and function . The compound can also interact with nucleic acids and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H12ClN3 |
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Molecular Weight |
161.63 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
PCUZHFJZJHNGFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCN.Cl |
Origin of Product |
United States |
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